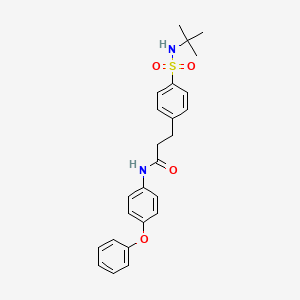

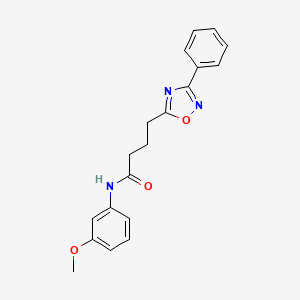

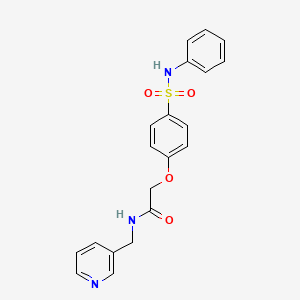

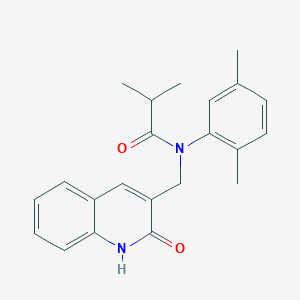

![molecular formula C24H26N4O5 B7686816 3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)

3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Core Structure in Drug Design

The TMP group serves as a critical core in various therapeutically interesting drugs, including colchicine (anti-gout), podophyllotoxin (warts treatment), and trimethoprim (DHFR inhibitor). It also plays a role in combretastatin analogs, potent microtubule-targeting agents.

Mechanism of Action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth, respectively .

Mode of Action

The compound interacts with its targets, leading to a variety of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also interferes with the function of Hsp90, a chaperone protein that assists in protein folding . By inhibiting TrxR, it disrupts the cellular redox balance . The compound also inhibits HLSD1, affecting gene expression . It blocks the activity of ALK2, a kinase involved in signal transduction . By inhibiting P-gp, it can potentially overcome drug resistance . Lastly, by blocking the platelet-derived growth factor receptor β, it can inhibit cell growth .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target mode of action. It disrupts the microtubule dynamics by inhibiting tubulin polymerization, affecting the cell cycle . It also interferes with protein homeostasis by inhibiting Hsp90 . The compound disrupts the redox balance by inhibiting TrxR, leading to oxidative stress . It also affects gene expression by inhibiting HLSD1 . The compound interferes with the BMP signaling pathway by inhibiting ALK2 . It can potentially affect drug transport by inhibiting P-gp . Lastly, it can affect cell growth and proliferation by inhibiting the platelet-derived growth factor receptor β .

Result of Action

The compound’s multi-target mode of action leads to a variety of molecular and cellular effects. These include disruption of cell division due to inhibition of tubulin polymerization, induction of protein misfolding due to inhibition of Hsp90, induction of oxidative stress due to inhibition of TrxR, alteration of gene expression due to inhibition of HLSD1, disruption of signal transduction due to inhibition of ALK2, potential reversal of drug resistance due to inhibition of P-gp, and inhibition of cell growth due to inhibition of the platelet-derived growth factor receptor β .

properties

IUPAC Name |

3,4,5-trimethoxy-N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5/c1-6-9-28-23-17(11-14-10-16(30-2)7-8-18(14)25-23)22(27-28)26-24(29)15-12-19(31-3)21(33-5)20(13-15)32-4/h7-8,10-13H,6,9H2,1-5H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXVWPPUFIRXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.